molecular formula C147H243N41O31 B590373 H-LYS-LYS-LYS-LYS-LYS-ARG-PHE-SER-PHE-LYS-LYS-SER-PHE-LYS-LEU-SER-GLY-PHE-LYS-LYS-ASN-LYS-LYS-OH CAS No. 134248-85-4

H-LYS-LYS-LYS-LYS-LYS-ARG-PHE-SER-PHE-LYS-LYS-SER-PHE-LYS-LEU-SER-GLY-PHE-LYS-LYS-ASN-LYS-LYS-OH

Cat. No.: B590373
CAS No.: 134248-85-4
M. Wt: 3080.817
InChI Key: OPCIHVLZZSZRAD-GFRZXUJISA-N
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Description

The compound “H-LYS-LYS-LYS-LYS-LYS-ARG-PHE-SER-PHE-LYS-LYS-SER-PHE-LYS-LEU-SER-GLY-PHE-LYS-LYS-ASN-LYS-LYS-OH” is a peptide composed of multiple amino acids. This peptide sequence includes lysine, arginine, phenylalanine, serine, leucine, glycine, and asparagine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Chemistry

This peptide can be used as a model compound in studies of peptide synthesis and modification. It can also serve as a substrate in enzymatic assays.

Biology

In biological research, this peptide may be used to study protein-protein interactions, cellular uptake mechanisms, and signal transduction pathways.

Medicine

Potential therapeutic applications include its use as a drug delivery vehicle, an antimicrobial agent, or a modulator of immune responses.

Industry

In the industrial sector, this peptide could be utilized in the development of biosensors, biocatalysts, and other biotechnological applications.

Mechanism of Action

The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved would be specific to the peptide’s sequence and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    H-LYS-LYS-LYS-LYS-LYS-ARG-PHE-SER-PHE-LYS-LYS-SER-PHE-LYS-LEU-SER-GLY-PHE-LYS-LYS-ASN-LYS-LYS-OH: is similar to other lysine-rich peptides.

    H-ARG-ARG-ARG-ARG-ARG-ARG-PHE-SER-PHE-ARG-ARG-SER-PHE-ARG-LEU-SER-GLY-PHE-ARG-ARG-ASN-ARG-ARG-OH: is another example of a peptide with a high arginine content.

Uniqueness

The uniqueness of this peptide lies in its specific sequence and the presence of multiple lysine residues, which can confer unique properties such as high solubility, strong binding affinity to negatively charged molecules, and potential antimicrobial activity.

Properties

CAS No.

134248-85-4

Molecular Formula

C147H243N41O31

Molecular Weight

3080.817

InChI

InChI=1S/C147H243N41O31/c1-91(2)79-110(136(208)185-117(87-189)124(196)165-86-122(194)166-111(80-92-43-8-3-9-44-92)137(209)187-119(89-191)144(216)182-112(81-93-45-10-4-11-46-93)138(210)174-102(58-23-35-71-153)129(201)171-105(61-26-38-74-156)133(205)184-116(85-121(161)193)142(214)177-104(60-25-37-73-155)131(203)178-109(146(218)219)64-29-41-77-159)179-132(204)106(62-27-39-75-157)176-140(212)114(83-95-49-14-6-15-50-95)181-143(215)118(88-190)186-135(207)107(63-28-40-76-158)172-130(202)103(59-24-36-72-154)175-139(211)113(82-94-47-12-5-13-48-94)183-145(217)120(90-192)188-141(213)115(84-96-51-16-7-17-52-96)180-134(206)108(65-42-78-164-147(162)163)173-128(200)101(57-22-34-70-152)170-127(199)100(56-21-33-69-151)169-126(198)99(55-20-32-68-150)168-125(197)98(54-19-31-67-149)167-123(195)97(160)53-18-30-66-148/h3-17,43-52,91,97-120,189-192H,18-42,53-90,148-160H2,1-2H3,(H2,161,193)(H,165,196)(H,166,194)(H,167,195)(H,168,197)(H,169,198)(H,170,199)(H,171,201)(H,172,202)(H,173,200)(H,174,210)(H,175,211)(H,176,212)(H,177,214)(H,178,203)(H,179,204)(H,180,206)(H,181,215)(H,182,216)(H,183,217)(H,184,205)(H,185,208)(H,186,207)(H,187,209)(H,188,213)(H,218,219)(H4,162,163,164)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m0/s1

InChI Key

OPCIHVLZZSZRAD-GFRZXUJISA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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